2-[(2,1,3-Benzothiadiazol-5-ylcarbonyl)amino]benzoic acid
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Overview
Description
2-(2,1,3-Benzothiadiazole-5-amido)benzoic acid is a compound that belongs to the class of benzothiadiazole derivatives Benzothiadiazoles are known for their versatile applications in various fields, including materials science, chemistry, and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-benzothiadiazole-5-amido)benzoic acid typically involves the functionalization of the benzothiadiazole core. . This method often employs iridium-catalyzed C-H borylation, followed by further functionalization to introduce the amido and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar regioselective functionalization techniques. The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,1,3-Benzothiadiazole-5-amido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzothiadiazole ring.
Substitution: Electrophilic aromatic substitution is a common reaction for introducing new substituents onto the benzothiadiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzothiadiazole derivatives, while substitution reactions can introduce various functional groups onto the benzothiadiazole ring.
Scientific Research Applications
2-(2,1,3-Benzothiadiazole-5-amido)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe and in the development of biosensors.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of 2-(2,1,3-benzothiadiazole-5-amido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s electron-deficient benzothiadiazole core allows it to participate in charge-transfer reactions, which are crucial for its function as a fluorescent probe and in optoelectronic applications . The amido and carboxylic acid groups further enhance its reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its electron-accepting properties and use in various applications.
2-(2,1,3-Benzothiadiazole-4-amido)benzoic acid: A similar compound with the amido group at a different position, affecting its reactivity and applications.
2-(2,1,3-Benzothiadiazole-5-carboxylic acid): Another derivative with a carboxylic acid group, used in similar applications but with different properties.
Uniqueness
2-(2,1,3-Benzothiadiazole-5-amido)benzoic acid is unique due to its specific functional groups and their positions on the benzothiadiazole core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in scientific research and industry.
Properties
Molecular Formula |
C14H9N3O3S |
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Molecular Weight |
299.31 g/mol |
IUPAC Name |
2-(2,1,3-benzothiadiazole-5-carbonylamino)benzoic acid |
InChI |
InChI=1S/C14H9N3O3S/c18-13(8-5-6-11-12(7-8)17-21-16-11)15-10-4-2-1-3-9(10)14(19)20/h1-7H,(H,15,18)(H,19,20) |
InChI Key |
LKDQINYZBWZFQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC3=NSN=C3C=C2 |
Origin of Product |
United States |
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